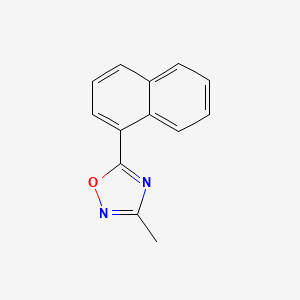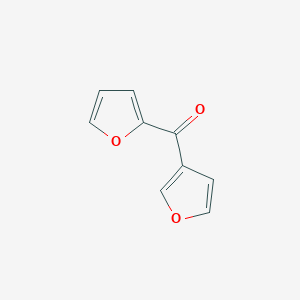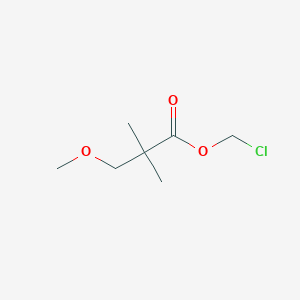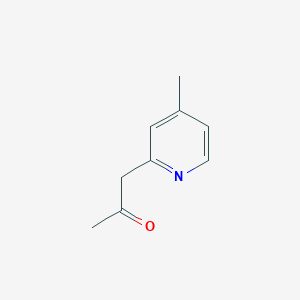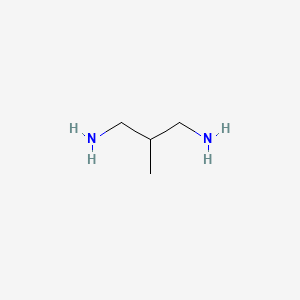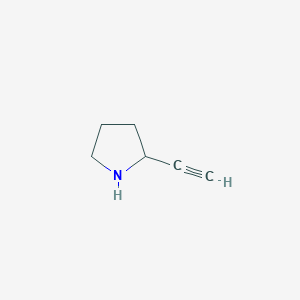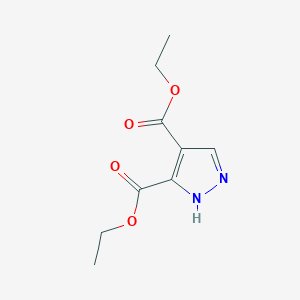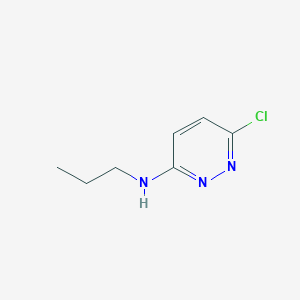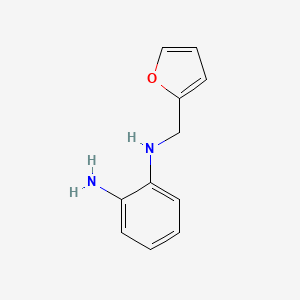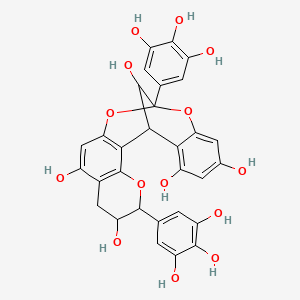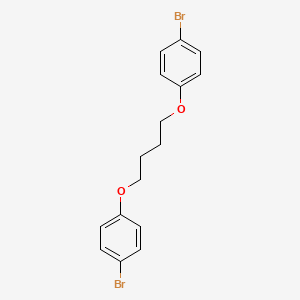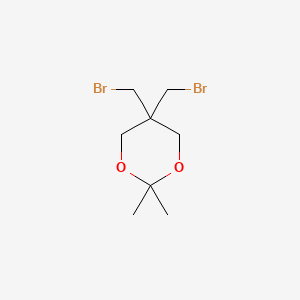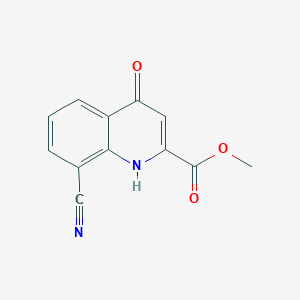
8-Ciano-4-hidroxi-quinolina-2-carboxilato de metilo
Descripción general
Descripción
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a chemical compound with a molecular formula of C12H8N2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The presence of the cyano and hydroxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of the given compound, have been reported to exhibit a wide range of biological activities . They have been used in drug research and development, indicating that they interact with various biological targets .
Mode of Action
8-hq compounds are known to interact with their targets, leading to changes at the molecular and cellular levels . For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The biosynthesis of 8-HQ compounds proceeds via kynurenine and 3-hydroxykynurenin . This pathway is effectively blocked by the KMO-inhibitor mNBA
Result of Action
8-hq compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Análisis Bioquímico
Biochemical Properties
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with iron chelators, which are crucial in many biological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, influencing their activity and function.
Cellular Effects
The effects of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or other proteins is crucial for its biochemical activity .
Metabolic Pathways
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity and its effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline-2-carboxylic acid with a cyano group donor in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
8-Hydroxyquinoline: Another related compound with a hydroxy group at the 8-position, known for its broad-ranging biological activities.
Uniqueness: 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is unique due to the presence of both cyano and hydroxy groups, which confer distinct chemical reactivity and biological properties.
Propiedades
IUPAC Name |
methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBBAPAMGSTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


